molecular formula C20H28IN5O2 B13774722 Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide CAS No. 72066-27-4

Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide

Cat. No.: B13774722
CAS No.: 72066-27-4
M. Wt: 497.4 g/mol
InChI Key: IEMPLLSEVZGIGI-UHFFFAOYSA-M
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Description

[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including dimethylamino, dimethylcarbamoyloxy, and diazenyl groups, which contribute to its diverse reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with dimethylamino and dimethylcarbamoyloxy substituted benzene rings. The final step often involves quaternization with trimethylamine and iodide to form the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Diazotization: Reacting aniline derivatives with nitrous acid to form diazonium salts.

    Coupling Reaction: Coupling the diazonium salts with dimethylamino and dimethylcarbamoyloxy substituted benzene rings.

    Quaternization: Reacting the coupled product with trimethylamine and iodide to form the final iodide salt.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and carbamoyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent for cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

72066-27-4

Molecular Formula

C20H28IN5O2

Molecular Weight

497.4 g/mol

IUPAC Name

[4-[[4-(dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenyl]phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C20H28N5O2.HI/c1-23(2)16-10-13-18(19(14-16)27-20(26)24(3)4)22-21-15-8-11-17(12-9-15)25(5,6)7;/h8-14H,1-7H3;1H/q+1;/p-1

InChI Key

IEMPLLSEVZGIGI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C)OC(=O)N(C)C.[I-]

Origin of Product

United States

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